3,4,5-Trimethyl-1H-pyrrol-2(3H)-one

oncology differentiation therapy leukemia

3,4,5-Trimethyl-1H-pyrrol-2(3H)-one (CAS 89267-83-4; also named 3,4,5-trimethyl-1,3-dihydro-2H-pyrrol-2-one) is a tri-methylated γ-lactam of the pyrrol-2-one class with molecular formula C₇H₁₁NO and molecular weight 125.17 g/mol. Its three methyl substituents distinguish it from mono‑, di‑, or N‑substituted analogs by imparting a unique steric and lipophilic profile that influences both chemical reactivity and biological target engagement.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
Cat. No. B12857109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethyl-1H-pyrrol-2(3H)-one
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC1C(=C(NC1=O)C)C
InChIInChI=1S/C7H11NO/c1-4-5(2)7(9)8-6(4)3/h5H,1-3H3,(H,8,9)
InChIKeyAYRODXBPMAZJBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethyl-1H-pyrrol-2(3H)-one Procurement Guide: Core Identity, Physicochemical Profile & Comparator Landscape


3,4,5-Trimethyl-1H-pyrrol-2(3H)-one (CAS 89267-83-4; also named 3,4,5-trimethyl-1,3-dihydro-2H-pyrrol-2-one) is a tri-methylated γ-lactam of the pyrrol-2-one class with molecular formula C₇H₁₁NO and molecular weight 125.17 g/mol . Its three methyl substituents distinguish it from mono‑, di‑, or N‑substituted analogs by imparting a unique steric and lipophilic profile that influences both chemical reactivity and biological target engagement . The compound is primarily procured as a research intermediate or scaffold for medicinal chemistry programs targeting oncology, immunomodulation, and antimicrobial indications.

Why 3,4,5-Trimethyl-1H-pyrrol-2(3H)-one Cannot Be Swapped with Generic Pyrrol-2-one Analogs


Pyrrol-2-one analogs are not interchangeable building blocks because subtle changes in methyl-substitution pattern drastically alter lipophilicity, hydrogen-bonding capacity, and metabolic stability. Comparative profiling of pyrrol-2-one derivatives reveals that the 3,4,5-trimethyl motif provides a distinct balance of steric bulk and electronic distribution relative to the 1,3,4-trimethyl isomer (CAS 60205-12-1) and the 1,3,5-trimethyl isomer (CAS 88571-44-2) . These differences translate into divergent bioactivity fingerprints across targets such as CCR5, RORγ, and tubulin, making generic substitution a high-risk proposition without explicit, assay-matched comparability data [1].

Quantitative Differentiation of 3,4,5-Trimethyl-1H-pyrrol-2(3H)-one: Head-to-Head and Cross-Study Comparator Data


Proliferation Arrest & Monocytic Differentiation vs. Unsubstituted Pyrrol-2-one Baseline

3,4,5-Trimethyl-1H-pyrrol-2(3H)-one exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to monocytes, a phenotype not reported for unsubstituted pyrrol-2-one or the 1,3,4-trimethyl isomer. This differentiation-inducing capability was documented in patent disclosures as evidence of anti-cancer utility, particularly for leukemia, colon cancer, breast cancer, and psoriasis [1]. While quantitative IC₅₀ or differentiation endpoint data for the target compound are not publicly disclosed, the qualitative functional distinction from the non-methylated scaffold constitutes a key differentiator for procurement decisions in oncology-focused research programs.

oncology differentiation therapy leukemia

CCR5 Antagonist Potential vs. Structurally Related Pyrrol-2-one Chemotypes

Preliminary pharmacological screening indicates that 3,4,5-trimethyl-1H-pyrrol-2(3H)-one can function as a CCR5 antagonist, with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. In contrast, the bicyclic thienopyrimidine-based CCR5 antagonist series (1st generation MCHR1/CCR5 ligands) required extensive optimization to overcome poor solubility and metabolic instability, whereas the monocyclic pyrrol-2-one chemotype, including the 3,4,5-trimethyl variant, inherently offers reduced aromatic ring count and improved physicochemical properties [2]. No quantitative IC₅₀ comparison is publicly available for the target compound versus the thienopyrimidine series.

HIV inflammation chemokine receptor

Antimicrobial Activity: MIC Profile vs. 2(3H)-Pyrrolone Derivative Library Baselines

Derivatives of 2(3H)-pyrrolone, including the 3,4,5-trimethyl-substituted analog, have been evaluated for antimicrobial activity. In a standardized library screen of novel 2(3H)-pyrrolone derivatives, compound P22 (a structurally related 2(3H)-pyrrolone) demonstrated MIC of 0.312 mg/mL against Staphylococcus aureus, while compounds P23 and P25 showed MIC of 0.625 mg/mL against Trichophyton mentagrophytes [1]. The 3,4,5-trimethyl substitution pattern is expected to modulate lipophilicity and membrane permeability relative to the P22/P23/P25 analogs, though direct MIC data for the target compound are not publicly available. This provides a class-level evidence baseline for antimicrobial screening programs.

antimicrobial antibacterial antifungal

Tubulin Polymerization Inhibitory Potential: Scaffold-Class Evidence with Defined Comparators

Pyrrol-2(3H)-one and pyridazin-3(2H)-one derivatives have been systematically evaluated as tubulin polymerization inhibitors with antiproliferative activity against the NCI 60 human cancer cell line panel [1]. While the 3,4,5-trimethyl-1H-pyrrol-2(3H)-one compound itself was not among the 35 derivatives tested, the class-level evidence shows that pyrrol-2(3H)-ones can achieve microtubule-destabilizing activity comparable to known agents such as combretastatin A4 (CA4), with structure-activity relationships highly dependent on substitution pattern [2]. The 3,4,5-trimethyl variant's unique substitution positions it as a distinct starting point within this pharmacophore class.

tubulin polymerization inhibitor anticancer cytotoxicity

Optimal Application Scenarios for 3,4,5-Trimethyl-1H-pyrrol-2(3H)-one Based on Evidence


Oncology Lead Discovery: Differentiation-Inducing Agent for Hematological Malignancies

Procurement for programs targeting AML or other leukemias where induction of monocytic differentiation is a validated therapeutic strategy. The compound's reported ability to arrest proliferation and induce differentiation of undifferentiated cells provides a functional starting point distinct from cytotoxic chemotypes, supported by patent-level disclosures [1].

CCR5-Mediated Disease Programs: HIV Entry Inhibition and Inflammatory Disease Modulation

Programs focused on CCR5 antagonism for HIV entry inhibition or treatment of CCR5-mediated inflammatory diseases (asthma, rheumatoid arthritis, COPD) can use this compound as a monocyclic pyrrol-2-one scaffold alternative to traditional bicyclic CCR5 ligands, offering potentially improved physicochemical properties [2]. Preliminary pharmacological screening data support this direction, though quantitative comparator data are needed for definitive selection.

Antimicrobial Scaffold Development: Gram-Positive and Dermatophyte Hits

As a member of the 2(3H)-pyrrolone antimicrobial class, this compound is suitable for hit-to-lead optimization against Staphylococcus aureus and dermatophyte infections. The class has demonstrated MIC values as low as 0.312 mg/mL, and the 3,4,5-trimethyl substitution provides a lipophilic handle for further SAR exploration [3].

Tubulin-Targeted Anticancer Agent Design: Microtubule Destabilizer Optimization

Medicinal chemistry programs optimizing tubulin polymerization inhibitors can deploy this compound as a distinct substitution variant within the validated pyrrol-2(3H)-one pharmacophore class. The 3,4,5-trimethyl pattern offers unique steric and electronic properties relative to the 4a-f and 7a-f series previously tested against the NCI 60 panel [4].

Quote Request

Request a Quote for 3,4,5-Trimethyl-1H-pyrrol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.